molecular formula C8H6FN3O B13687082 1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B13687082
M. Wt: 179.15 g/mol
InChI Key: XGQIESXAAFUVOQ-UHFFFAOYSA-N
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Description

1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a fluorine atom at the 6-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-3-nitropyridazine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired imidazo[1,2-b]pyridazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroimidazo[1,2-b]pyridazine-3-carbonitrile
  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
  • 6-Phenylimidazo[1,2-b]pyridazine

Uniqueness

1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

1-(6-fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C8H6FN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3

InChI Key

XGQIESXAAFUVOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)F

Origin of Product

United States

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